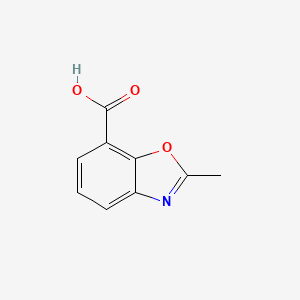
2-Methyl-1,3-benzoxazole-7-carboxylic acid
Cat. No. B1595737
Key on ui cas rn:
52395-92-3
M. Wt: 177.16 g/mol
InChI Key: KDPOFQJHFWJFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08288435B2
Procedure details


A solution of 3-amino-2-hydroxy-benzoic acid (9.40 mmol) and PTSA (0.34 mmol) in triethyl orthoacetate (5.77 mL) is heated to reflux for 5 h and concentrated in vacuo. The residue is washed with ether and dried in vacuo to give the desired product which is used without further purification. LC-MS: tR=0.67 min; [M+H]+=178.0.



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([OH:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[CH3:12][C:13]1C=CC(S(O)(=O)=O)=CC=1>C(OCC)(OCC)(OCC)C>[CH3:12][C:13]1[O:11][C:3]2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=C(C(=O)O)C=CC1)O
|
|
Name
|
|
|
Quantity
|
0.34 mmol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
5.77 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(OCC)(OCC)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 h
|
|
Duration
|
5 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue is washed with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1OC2=C(N1)C=CC=C2C(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
